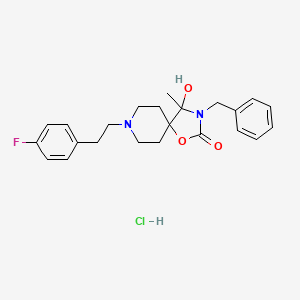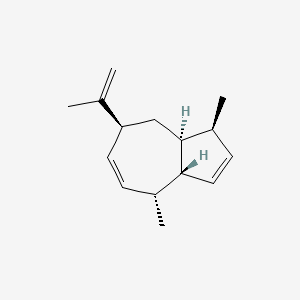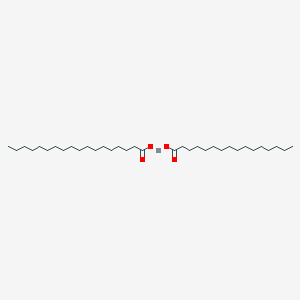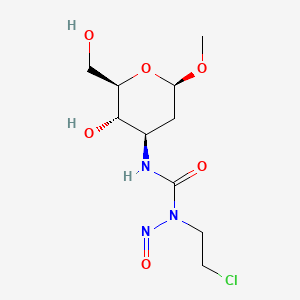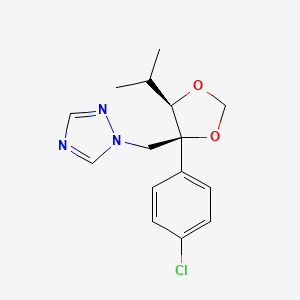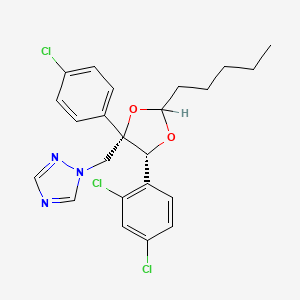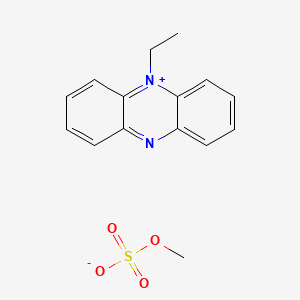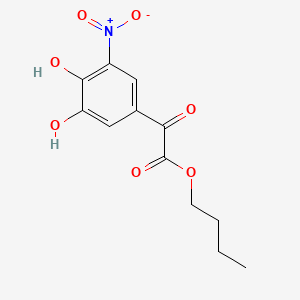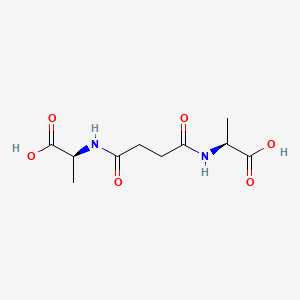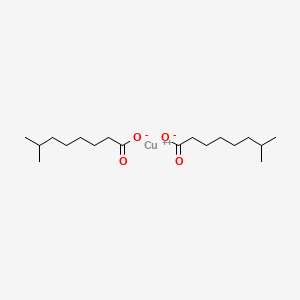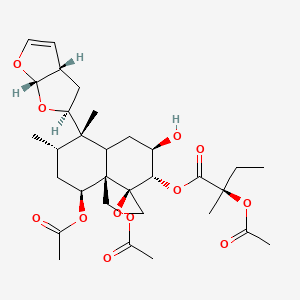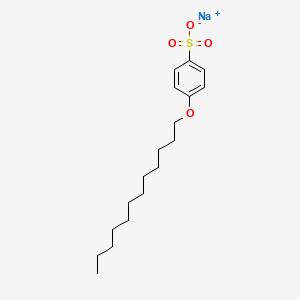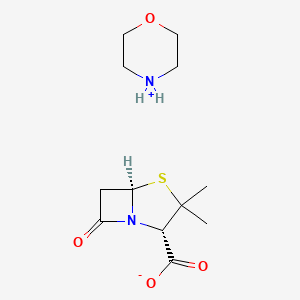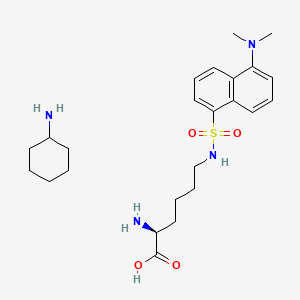![molecular formula C17H30N2O2 B15183179 2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one CAS No. 78276-26-3](/img/structure/B15183179.png)
2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[45]decan-4-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the oxiranylmethyl group via epoxidation reactions.
- Functionalization of the diazaspiro structure with methyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxiranylmethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxiranylmethyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or alcohols, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets. The oxiranylmethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The spirocyclic structure may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
2,2,7,7,9,9-Hexamethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one: Shares a similar spirocyclic core but lacks the oxiranylmethyl group.
8-(cyclohexyloxy)-2,2,7,7,9,9-hexamethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one: Contains a cyclohexyloxy group instead of the oxiranylmethyl group.
Uniqueness: The presence of the oxiranylmethyl group in 2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one distinguishes it from similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
78276-26-3 |
|---|---|
Molecular Formula |
C17H30N2O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3,3,7,7,9,9-hexamethyl-2-(oxiran-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C17H30N2O2/c1-14(2)9-17(10-15(3,4)18-14)11-16(5,6)19(13(17)20)7-12-8-21-12/h12,18H,7-11H2,1-6H3 |
InChI Key |
NXEKRGHBHLZGDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(N1)(C)C)CC(N(C2=O)CC3CO3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


